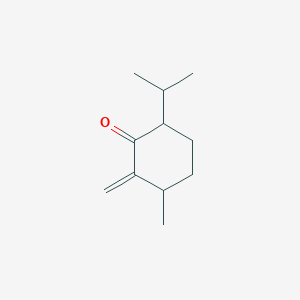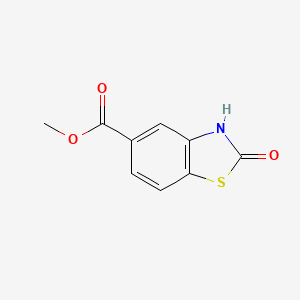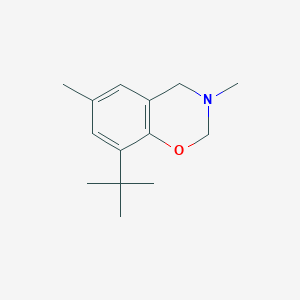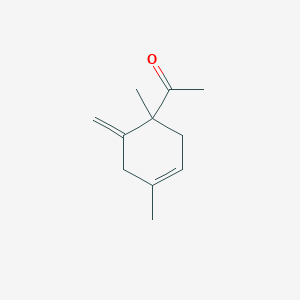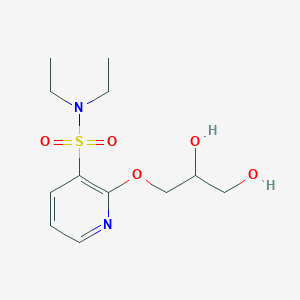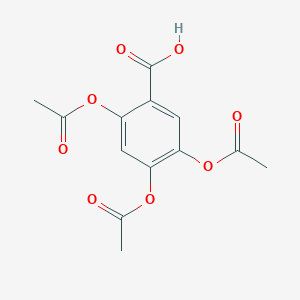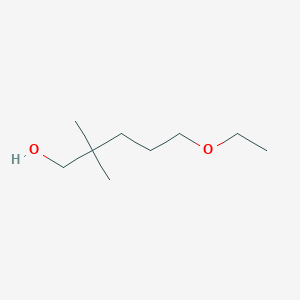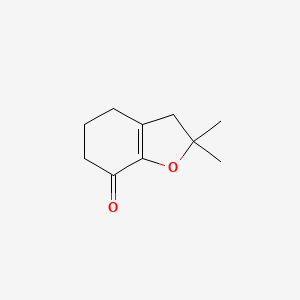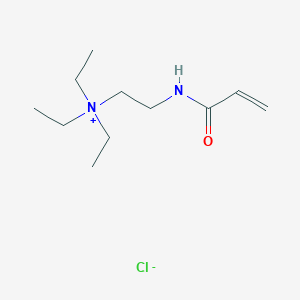![molecular formula C21H26N2O4 B14364629 N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide CAS No. 90162-16-6](/img/structure/B14364629.png)
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide is an organic compound that features a benzylamino group attached to a diethoxyphenyl ring, which is further connected to a 3-oxobutanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide typically involves multiple steps. One common method starts with the preparation of the benzylamino intermediate, which can be achieved through the reaction of benzylamine with a suitable electrophile. The diethoxyphenyl ring is then introduced via electrophilic aromatic substitution reactions. Finally, the 3-oxobutanamide group is attached through acylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Hydrogenolysis over a heterogeneous palladium catalyst is often employed for the debenzylation step .
化学反应分析
Types of Reactions
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The diethoxyphenyl ring may facilitate binding to hydrophobic pockets in proteins, while the 3-oxobutanamide moiety can participate in hydrogen bonding and other interactions .
相似化合物的比较
Similar Compounds
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Similar structure with antibacterial activity.
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Uniqueness
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide is unique due to the presence of both benzylamino and diethoxyphenyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
90162-16-6 |
|---|---|
分子式 |
C21H26N2O4 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
N-[4-(benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-19-13-18(23-21(25)11-15(3)24)20(27-5-2)12-17(19)22-14-16-9-7-6-8-10-16/h6-10,12-13,22H,4-5,11,14H2,1-3H3,(H,23,25) |
InChI 键 |
IKOSHVCCGHFSSJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)NC(=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


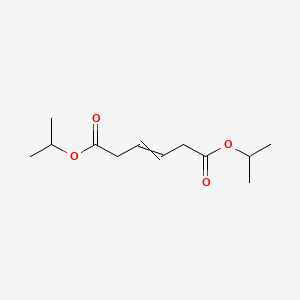
![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
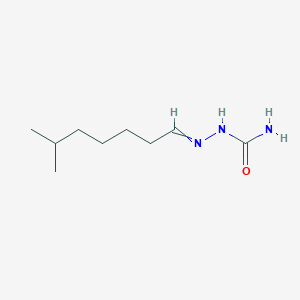
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
